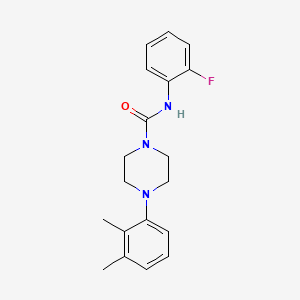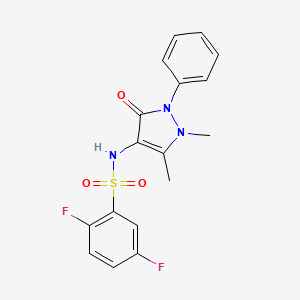
4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide, also known as JNJ-31020028, is a small molecule inhibitor that targets the TRPV1 ion channel. TRPV1 is a member of the transient receptor potential (TRP) family of ion channels and is involved in the perception of pain and inflammation. JNJ-31020028 has shown promise as a potential therapeutic agent for the treatment of chronic pain and inflammatory diseases.
Mécanisme D'action
4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide works by blocking the TRPV1 ion channel, which is involved in the perception of pain and inflammation. TRPV1 is activated by various stimuli, including heat, acid, and capsaicin, and is expressed in sensory neurons. By blocking the TRPV1 channel, 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide is able to reduce the perception of pain and inflammation.
Biochemical and Physiological Effects
4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide has been shown to have several biochemical and physiological effects. In addition to blocking the TRPV1 channel, 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide has been shown to reduce the release of pro-inflammatory cytokines and chemokines in preclinical models. 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide is its specificity for the TRPV1 channel, which reduces the risk of off-target effects. However, one limitation of 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide is its relatively low potency, which may limit its efficacy in certain preclinical models.
Orientations Futures
There are several future directions for the development of 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide as a therapeutic agent. One direction is the optimization of the synthesis method to improve the potency and pharmacokinetic properties of 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide. Another direction is the development of novel formulations for 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide to improve its delivery and bioavailability. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide in various disease models.
Méthodes De Synthèse
4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide was first synthesized by scientists at Janssen Research and Development, a subsidiary of Johnson & Johnson. The synthesis method involves several steps, including the coupling of 2-morpholinecarboxylic acid with benzofuran-2-carbaldehyde, followed by the addition of cyclohexylmethylamine and the final step of protecting the amine group with a Boc group.
Applications De Recherche Scientifique
4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide has been extensively studied in preclinical models of chronic pain and inflammation. In a rat model of chronic neuropathic pain, 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide was able to significantly reduce pain behavior without affecting motor function. In a mouse model of acute inflammatory pain, 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide was able to reduce pain behavior and inflammation. These results suggest that 4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)-2-morpholinecarboxamide may have potential as a therapeutic agent for the treatment of chronic pain and inflammatory diseases.
Propriétés
IUPAC Name |
4-(1-benzofuran-2-ylmethyl)-N-(cyclohexylmethyl)morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c24-21(22-13-16-6-2-1-3-7-16)20-15-23(10-11-25-20)14-18-12-17-8-4-5-9-19(17)26-18/h4-5,8-9,12,16,20H,1-3,6-7,10-11,13-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJCLJDBPTXODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2CN(CCO2)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-1-methylethyl)-1-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)piperidine-4-carboxamide](/img/structure/B5314566.png)
![5-cyano-2-methyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5314574.png)

![N-[3-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5314597.png)


![5-isopropyl-N,2-dimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5314617.png)
![N-[(5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5314622.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5314627.png)

![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5314637.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5314656.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-3-fluorobenzamide](/img/structure/B5314667.png)
![N,N-diethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5314669.png)